3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one
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Overview
Description
3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one is a chemical compound characterized by its unique bicyclic structure. This compound contains two chlorine atoms, two oxygen atoms, and a bicyclic ring system, making it an interesting subject for various chemical studies and applications .
Preparation Methods
The synthesis of 3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one can be achieved through several methods. One common approach involves the intramolecular hemiacetal formation from hydroxycycloheptadienediones . Another method includes the dipolar cycloaddition of pyrilium betaines to alkenes and alkynes . Additionally, the Rh(II)-catalyzed decomposition of vinyldiazomethanes in the presence of furans is also used . Industrial production methods may involve the rearrangement of the Diels-Alder adduct of furan to tetrachlorocyclopropene followed by hydrolysis .
Chemical Reactions Analysis
3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, treatment with triflic acid leads to the rearrangement of this compound to form methoxytropolones . Bromination with Br2 results in the formation of brominated derivatives . Common reagents used in these reactions include triflic acid, bromine, and various bases such as Et3N, DBN, and DBU . The major products formed from these reactions include methoxytropolones and brominated derivatives .
Scientific Research Applications
3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules . In biology, it serves as a scaffold for the development of bioactive compounds . In medicine, it is studied for its potential therapeutic properties . Additionally, in the industry, it is used in the production of various chemical intermediates .
Mechanism of Action
The mechanism of action of 3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one involves its interaction with molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates that can interact with biological molecules . The specific molecular targets and pathways involved depend on the context of its application, such as its use in therapeutic development or chemical synthesis .
Comparison with Similar Compounds
3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one can be compared with other similar compounds, such as 3-Oxabicyclo[3.2.1]octane-2,4-dione . While both compounds share a bicyclic structure, this compound is unique due to the presence of chlorine atoms and its specific reactivity . Other similar compounds include methoxytropolones, which are derived from the rearrangement of this compound .
Properties
CAS No. |
112404-18-9 |
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Molecular Formula |
C7H4Cl2O2 |
Molecular Weight |
191.01 g/mol |
IUPAC Name |
3,4-dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(11-3)7(10)6(5)9/h1-4H |
InChI Key |
BOWBUGGBBIYKLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=O)C(=C(C1O2)Cl)Cl |
Origin of Product |
United States |
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